molecular formula C24H22ClNO7 B11154448 3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate

3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate

Cat. No.: B11154448
M. Wt: 471.9 g/mol
InChI Key: HIUIICQCEJRLNZ-UHFFFAOYSA-N
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Description

3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Acetylation: The final step involves the acetylation of the hydroxyl groups on the chromene core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromene core, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of chromene derivatives with biological targets.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The chromene core is known to exhibit antioxidant properties, which could contribute to its biological activity. The chlorophenyl group may enhance its binding affinity to specific targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate: Lacks the chlorophenyl group, which may result in different biological activities.

    3-(2-{[2-(4-methylphenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate: Similar structure but with a methyl group instead of a chlorine atom, potentially altering its pharmacological properties.

Uniqueness

The presence of the chlorophenyl group in 3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C24H22ClNO7

Molecular Weight

471.9 g/mol

IUPAC Name

[8-acetyloxy-3-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-methyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C24H22ClNO7/c1-13-18-8-9-20(31-14(2)27)23(32-15(3)28)22(18)33-24(30)19(13)12-21(29)26-11-10-16-4-6-17(25)7-5-16/h4-9H,10-12H2,1-3H3,(H,26,29)

InChI Key

HIUIICQCEJRLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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